Hsd17B13-IN-46 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of liver diseases such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is associated with the HSD17B13 gene, which encodes the enzyme hydroxysteroid 17-beta dehydrogenase 13, primarily expressed in the liver. The HSD17B13 enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders.
Hsd17B13-IN-46 was identified through research focused on the HSD17B13 gene and its variants. Studies have shown that certain single nucleotide polymorphisms in this gene are linked to a reduced risk of liver diseases, suggesting that inhibition of HSD17B13 could be beneficial in treating conditions like nonalcoholic fatty liver disease and alcoholic liver disease .
Hsd17B13-IN-46 is classified as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. It falls under the category of small molecule inhibitors, which are compounds designed to selectively inhibit specific enzymes or proteins involved in disease processes.
The synthesis of Hsd17B13-IN-46 involves several chemical reactions typical for small molecule drug development. The specific methods are proprietary, but they generally include:
The synthesis typically requires advanced organic chemistry techniques, including but not limited to:
Molecular modeling studies suggest that Hsd17B13-IN-46 exhibits a conformation conducive to binding with high specificity to hydroxysteroid 17-beta dehydrogenase 13, potentially involving hydrogen bonds and hydrophobic interactions.
Hsd17B13-IN-46 primarily functions through competitive inhibition of hydroxysteroid 17-beta dehydrogenase 13. This inhibition alters lipid metabolism pathways within hepatocytes (liver cells), leading to decreased lipid accumulation and inflammation.
The compound's interaction with hydroxysteroid 17-beta dehydrogenase 13 can be studied using:
Hsd17B13-IN-46 inhibits hydroxysteroid 17-beta dehydrogenase 13 by binding to its active site, preventing substrate conversion. This action leads to alterations in lipid droplet dynamics within liver cells, promoting lipolysis and reducing steatosis (fat accumulation) in hepatocytes.
In vitro studies have demonstrated that treatment with Hsd17B13-IN-46 results in decreased levels of triglycerides and increased phospholipid concentrations in liver cells, indicating a shift towards healthier lipid profiles .
While specific physical properties such as melting point or solubility may vary based on formulation, small molecule inhibitors like Hsd17B13-IN-46 typically exhibit:
Chemical analyses reveal that Hsd17B13-IN-46 possesses characteristics typical of enzyme inhibitors:
Hsd17B13-IN-46 has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: